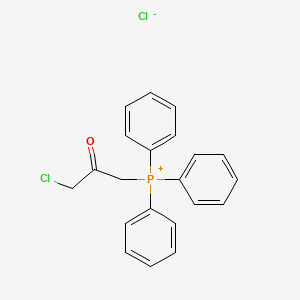![molecular formula C5HCl2N3S B3419127 4,7-二氯噻唑并[4,5-d]哒嗪 CAS No. 13669-90-4](/img/structure/B3419127.png)
4,7-二氯噻唑并[4,5-d]哒嗪
描述
“4,7-dichloroThiazolo[4,5-d]pyridazine” is a chemical compound with the CAS Number: 13669-90-4 . It has a molecular weight of 206.05 . The IUPAC name for this compound is 4,7-dichloro [1,3]thiazolo [4,5-d]pyridazine . The InChI code for this compound is 1S/C5HCl2N3S/c6-4-2-3 (11-1-8-2)5 (7)10-9-4/h1H .
Synthesis Analysis
The synthesis of 4,7-dichloroThiazolo[4,5-d]pyridazine involves various methods. One of the methods involves the use of Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves the use of Cu (II)-catalyzed aerobic 6- endo - trig cyclizations . A TBAI/K 2 S 2 O 8 -promoted [4 + 2] annulation of ketene N,S -acetals, and N -tosylhydrazones provides a variety of trisubstituted pyridazines in good yields .
Molecular Structure Analysis
The molecular structure of 4,7-dichloroThiazolo[4,5-d]pyridazine is characterized by the presence of a thiazolo and pyridazine ring. The InChI key for this compound is SDQRRNVFGWTOKK-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 4,7-dichloroThiazolo[4,5-d]pyridazine include aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles . Thiols formed the bis-derivatives only .
Physical And Chemical Properties Analysis
4,7-dichloroThiazolo[4,5-d]pyridazine is a powder with a melting point of 171-173 . The storage temperature for this compound is -10 .
科学研究应用
Organic Light-Emitting Diodes (OLEDs)
4,7-dichloroThiazolo[4,5-d]pyridazine is used in the development of near-infrared (NIR) organic light-emitting diodes (OLEDs) . These OLEDs have wide applications in various fields of modern technologies such as optical communication, night vision devices and sensors, (bio-)analytical sensors and bio-imaging applications, and in Li-Fi technologies .
Donor-Acceptor Molecules
This compound is used in the synthesis of donor-acceptor molecules . These molecules are intensively investigated as components of near-infrared (NIR) organic light-emitting diodes (OLEDs) .
Dye-Sensitized Solar Cells (DSSCs)
4,7-dichloroThiazolo[4,5-d]pyridazine is used in the development of dye-sensitized solar cells (DSSCs) . These solar cells are a type of thin-film solar cell and are very promising for renewable energy research.
Bulk Heterojunction Solar Cells (BHJ)
This compound is also used in the development of bulk heterojunction solar cells (BHJ) . These solar cells are a type of solar cell that has been researched for their high efficiency.
N-Type Organic Field-Effect Transistors
4,7-dichloroThiazolo[4,5-d]pyridazine is used in the development of n-type organic field-effect transistors . These transistors are a type of transistor that use an electric field to control the electrical behavior of the device.
Near Infrared Absorption and Emissions Materials
This compound is used in the development of near infrared absorption and emissions materials . These materials have applications in various fields such as telecommunications, medical imaging, and remote sensing.
Electrochromic Materials
4,7-dichloroThiazolo[4,5-d]pyridazine is used in the development of electrochromic materials . These materials can change their color when a burst of charge is applied.
Drug Discovery and Development
The pyridazine ring in 4,7-dichloroThiazolo[4,5-d]pyridazine has unique physicochemical properties that contribute to unique applications in molecular recognition . These properties add additional value in drug discovery and development . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel are some of the properties that make this compound valuable in drug discovery .
安全和危害
The safety information for 4,7-dichloroThiazolo[4,5-d]pyridazine includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
未来方向
属性
IUPAC Name |
4,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-4-2-3(11-1-8-2)5(7)10-9-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQRRNVFGWTOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)C(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dichloroThiazolo[4,5-d]pyridazine | |
CAS RN |
13669-90-4 | |
| Record name | 4,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















